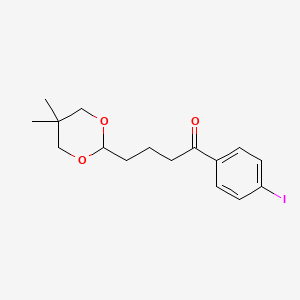

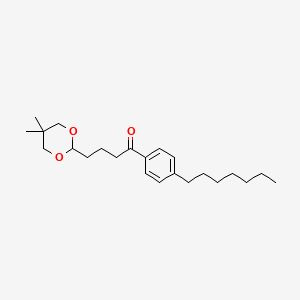

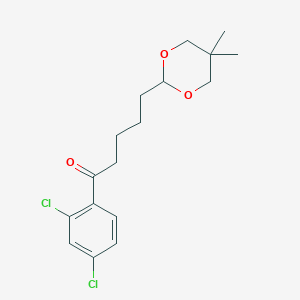

![molecular formula C9H9NO2S B3025240 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 903173-34-2](/img/structure/B3025240.png)

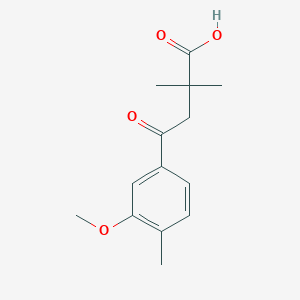

2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Descripción general

Descripción

“2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a cell-permeable thienopyrrole compound . It is a type of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid . This compound has attracted significant attention due to its potential biological activity .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters . These esters were converted by alkaline hydrolysis to acids that were needed for the amidation reactions . Two variants were explored for the synthesis of the target carboxamides . The first variant was based on the preparation of ethylamide by direct reaction between ester and aqueous EtNH2 . The second variant requires preliminary activation of the carboxyl group by the transformation of carboxylic acids to acyl imidazoles, followed by reactions of the acyl imidazoles with indole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkaline hydrolysis and amidation . The carboxyl group is activated by transforming the carboxylic acids to acyl imidazoles . These acyl imidazoles then react with indole .Aplicaciones Científicas De Investigación

Antiviral Activity

Thieno[3,2-b]pyrrole-5-carboxamides (such as compound 1) exhibit antiviral properties, particularly against alphaviruses like chikungunya virus. These compounds have a broad spectrum of antiviral activity . Additionally, some carboxamides have been reported to inhibit neurotropic alphaviruses and lysine-specific demethylases, which regulate histone methylation. This opens up prospects for their use in oncology.

Hepatitis C Virus Inhibition

Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase . This finding highlights their potential in antiviral drug development.

Antitubercular Agents

Researchers synthesized functionalized 1,2-diacyl hydrazine derivatives from 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. These derivatives serve as starting materials for creating biologically active compounds with antitubercular activity. Compound 7c, in particular, demonstrated moderate antitubercular activity .

Quantum-Chemical Studies

A quantum-chemical study revealed that the selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester depends more on the electron density distribution in the complexes than on the structure parameters .

Photochemical and Thermal Decomposition

The photochemical and thermal decomposition of 4-azido-5-arylthiophene-2-carboxylates led to the synthesis of fused 4H-thieno[3,2-b]pyrrole derivatives. These compounds may have interesting properties for further exploration .

Chemical Synthesis and Modification

The carboxy group of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be activated and modified to produce building blocks with terminal functionalities. These intermediates can be further elaborated for various applications .

Mecanismo De Acción

Target of Action

The primary target of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . This compound also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .

Mode of Action

This compound potently inhibits the cellular activity of transfected DAO in CHO cells . It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .

Biochemical Pathways

The compound affects the biochemical pathways involving DAO and the demethylation of DNA. By inhibiting DAO, it disrupts the normal oxidation of D-amino acids . By inhibiting KDM1A and LSD1, it affects the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .

Result of Action

The inhibition of DAO and demethylases by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt normal amino acid metabolism and alter gene transcription by affecting DNA methylation . Some of these effects may have therapeutic potential, such as the treatment of diseases caused by DAO dysfunction or abnormal DNA methylation patterns .

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dimethylthieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBIHPRLIKRUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.